N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

Aza-Wittig Reaction Isomer Purity Batch Consistency

Researchers often encounter irreproducible yields in aza-Wittig/Grignard sequences due to variable isomeric content of iminophosphorane reagents. This defined 90% 1H-isomer BETMIP eliminates this variability, enabling reliable 74% overall yield in N,N-bis(but-3-enyl)amine synthesis. • Enables direct conversion of organolithiums/Grignards to primary amines in 82-95% yield. • Single reagent forms carbodiimides (85%), isothiocyanates (78%), aziridines (65%), and secondary amines (90%). • Batch-to-batch reproducibility with certified 1H-isomer content. Procure with confidence from a reliable source.

Molecular Formula C25H21N4P
Molecular Weight 408.4 g/mol
CAS No. 124316-00-3
Cat. No. B053471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine
CAS124316-00-3
Molecular FormulaC25H21N4P
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H21N4P/c1-4-12-21(13-5-1)30(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-20-29-25-19-11-10-18-24(25)27-28-29/h1-19H,20H2
InChIKeyIOSUDUVEOWKKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine (CAS 124316-00-3) – Structural Identity & Core Reactivity Profile for Informed Sourcing


N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine (CAS 124316-00-3), also known as BETMIP, is a crystalline iminophosphorane that combines a triphenylphosphoranylidene moiety with a benzotriazol-1-ylmethyl scaffold . The compound is primarily employed as a bench‑stable aza‑Wittig reagent and serves as a synthetic equivalent of a +CH₂NH₂ (aminomethyl cation) synthon, enabling direct transformation of organolithiums and Grignard reagents into primary amines [1]. Its reactivity profile distinguishes it from simpler N-aryliminophosphoranes, as the benzotriazole leaving group facilitates tandem aza‑Wittig / Grignard sequences that are inaccessible with non‑heterocyclic iminophosphoranes [2].

Workflow
Aza-Wittig primary amine synthesis from organolithiums or Grignard reagents
Selection
Defined 1H-benzotriazole isomer composition for reproducible cascade reactions
Use Context
Bench-stable crystalline reagent for accurate open-air weighing and ambient storage

Why In‑Class Aza‑Wittig Reagents Cannot Simply Replace N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine in Critical Synthetic Routes


In‑class aza‑Wittig reagents such as N‑(triphenylphosphoranylidene)aniline lack the heterocyclic leaving group that is integral to the dual functionality of BETMIP [1]. The benzotriazole moiety in the target compound enables a sequential aza‑Wittig / Grignard process through initial imine formation followed by benzotriazole displacement, a pathway not available to non‑benzotriazole iminophosphoranes [2]. Additionally, the commercial product carries a defined 10 % impurity of the regioisomeric N‑(triphenylphosphoranylidene)-2H‑benzotriazole‑2‑methanamine; uncontrolled substitution with a batch of unknown or divergent isomeric composition can alter reaction selectivity and compromise the 74 % overall yield benchmark established for the N,N‑bis(but‑3‑enyl)amine synthesis [3]. Therefore, generic interchange without verifying the isomeric signature undermines reproducibility in multi‑step sequences.

Missing heterocyclic leaving group
Non-benzotriazole iminophosphoranes cannot support the tandem aza-Wittig / Grignard sequence required for N,N-bis(but-3-enyl)amine synthesis.
Isomeric composition variability
Batches with uncontrolled 2H-isomer content may alter reaction selectivity and reduce multi-step yield below the established benchmark.
In-situ generation uncertainty
Generating analogous iminophosphoranes in situ introduces active-species variability and complicates stoichiometric control.

Quantitative Differentiation Table: N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine vs. Closest Analogs and Established Benchmarks


Regioisomeric Composition Dictates Reproducibility in Aza-Wittig/Grignard Cascade Reactions

The commercial product (CAS 124316-00-3) is specified to contain 90 % of the 1H‑benzotriazole regioisomer and 10 % of the 2H‑benzotriazole regioisomer . In the aza‑Wittig/Grignard cascade, the 1H‑isomer is the active synthon; the 2H‑isomer is significantly less reactive toward aldehyde coupling [1]. Substituting with an uncharacterized bulk batch that deviates from this 90:10 ratio leads to variable yields and irreproducible impurity profiles in downstream N,N‑bis(but‑3‑enyl)amines, where an overall 74 % yield has been validated only when using the 90 % 1H‑isomer product [2].

Isomer Purity
Reported
90% 1H-isomer
Defined regioisomeric composition supports batch reproducibility in aza-Wittig/Grignard cascades.
74% overall yield validated using 90% 1H-isomer product.
Aza-Wittig Reaction Isomer Purity Batch Consistency

Yields in Primary Amine Synthesis: BETMIP vs. Gabriel Synthesis

Reaction of BETMIP with organolithiums or Grignard reagents delivers primary amines in yields typically ≥ 80 % (e.g., 82–95 % for aryl‑ and alkyl‑substituted examples) [1]. The classical Gabriel synthesis requires a two‑step sequence (alkylation followed by hydrazine cleavage) and often provides overall yields in the 50–70 % range for similar substrates [2]. Thus, BETMIP offers a direct, single‑step, high‑yielding alternative with no need for harsh deprotection.

Yield vs. Gabriel
Reported
82–95% vs 50–70%
Higher reported yields may reduce re-synthesis needs in primary amine library production.
Cross-study comparison; THF, 0 °C to reflux.
Primary Amine Synthesis BETMIP Gabriel Synthesis

One‑Pot Aminomethylation of Electron‑Rich Heterocycles: BETMIP vs. Traditional Reductive Amination

BETMIP allows one‑pot primary aminomethylation of electron‑rich heterocycles (pyrroles, furans, thiophenes) in moderate to good yields (40–75 %) via lithiation/transmetallation/organozinc addition [1]. Traditional reductive amination of heterocyclic aldehydes often gives lower yields (20–50 %) due to competing polymerization or over‑alkylation [2].

Aminomethylation Yield
Class-level
40–75% vs 20–50%
Reported yield profile supports heterocycle scaffold derivatization in discovery settings.
Class-level inference; yields observed on electron-rich heterocycles.
Aminomethylation Heterocycles BETMIP

Scope Versatility: BETMIP Accesses Multiple Synthons not Available from Simple N‑Aryliminophosphoranes

Whereas N‑(triphenylphosphoranylidene)aniline functions solely as an aza‑Wittig reagent delivering imines, BETMIP serves as a +CH₂NH₂, +CH₂N=, and a bifunctional C–N synthon [1]. It has been applied to the synthesis of carbodiimides (up to 85 % yield), isothiocyanates (up to 78 %), aziridines (up to 65 %), and secondary amines (up to 90 %) in a single synthetic platform [2]. No single non‑benzotriazole iminophosphorane offers this breadth of validated transformations.

Synthon Versatility
Class-level
4 distinct synthon modes
Multiple validated transformations may consolidate reagent inventory for CRO workflows.
Yields up to 90% reported across carbodiimide, isothiocyanate, aziridine, and secondary amine products.
Iminophosphoranes Synthon Versatility BETMIP

Stability and Handling: Pre‑Formed Crystalline Reagent vs. In‑Situ Generated Iminophosphoranes

BETMIP is a bench‑stable crystalline solid (mp 116–122 °C) that can be accurately weighed in open air and stored under ambient conditions . Many functionalized iminophosphoranes must be generated in situ from the corresponding azide and phosphine because they hydrolyze or dimerize upon isolation [1]. The loss of activity for an in‑situ generated reagent can exceed 30 % of theoretical active species due to incomplete conversion or side reactions, whereas BETMIP delivers ≥ 90 % active reagent (corrected for isomer content) with simple gravimetric handling.

Reagent Stability
Class-level
≥90% active species
Crystalline, weighable form supports accurate stoichiometric control vs. in-situ generation.
Handling: open air; storage: ambient, closed container.
Reagent Stability Crystalline Aza-Wittig Reagent Safety

High‑Value Application Scenarios for N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine Rooted in Quantitative Differentiation


Medicinal Chemistry Library Diversification through High‑Yielding Primary Amine Synthesis

The 82–95 % yield window for direct conversion of organometallic intermediates into primary amines (vs. 50–70 % for Gabriel sequences) makes BETMIP the reagent of choice for parallel synthesis libraries where each percentage point of yield directly translates into screening‑ready quantity without re‑synthesis [1]. The defined 1H‑isomer content ensures batch‑to‑batch reproducibility across library sets .

Process Development of N,N‑Bis(but‑3‑enyl)amine Intermediates for Natural Product Synthesis

The validated 74 % overall yield for the aza‑Wittig / double Grignard sequence using the 90 % 1H‑isomer product provides a robust starting point for scale‑up [2]. Any deviation in isomer ratio has been shown to erode this yield, underscoring the need for the defined product specification when transferring the route to pilot scale.

One‑Pot Functionalization of Heterocyclic Scaffolds for Agrochemical SAR Programs

For electron‑rich heterocycles (pyrroles, furans) that polymerize under reductive amination conditions, BETMIP‑based aminomethylation delivers 40–75 % isolated yields compared to 20–50 % for the traditional route, enabling SAR expansion on sensitive scaffolds [3].

Multi‑Synthon Consolidation in CRO Service Catalogs

A single reagent that has been demonstrated to form carbodiimides (85 %), isothiocyanates (78 %), aziridines (65 %), and secondary amines (90 %) allows a CRO to offer four distinct transformation types without qualifying four separate reagent stocks, reducing procurement and safety overhead [4].

Application
Selection Property
Validation Focus
Medicinal chemistry library diversification
Direct organometallic-to-amine transformation efficiency
Batch-to-batch reproducibility and isomer-defined performance
Process development of bis(but-3-enyl)amine intermediates
Cascade reaction yield with defined isomeric composition
Isomer ratio impact on multi-step process yield
Heterocyclic scaffold aminomethylation
One-pot aminomethylation yield in sensitive substrates
Substrate tolerance and by-product formation
Multi-synthon consolidation for CRO service catalogs
Versatility across amine-related transformations
Transformation-specific method validation and reagent stability
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